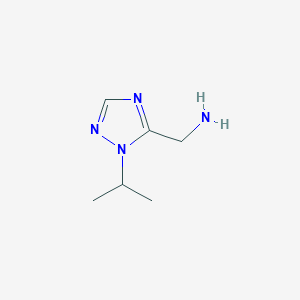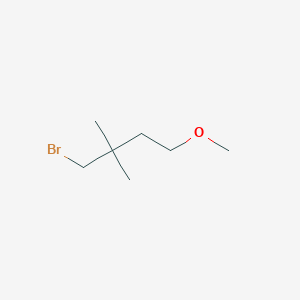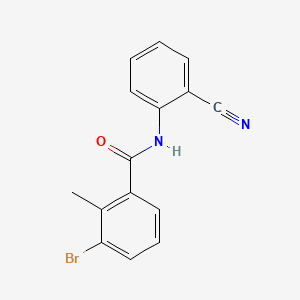
1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride
Overview
Description
1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride, also known as 1-Benzylpiperazine-2-carboxamide Dihydrochloride, has a molecular formula of C12H18ClN3O and a molecular weight of 255.75 . It is a chemical compound that is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride is 1S/C12H17N3O.2ClH/c13-12(16)11-8-14-6-7-15(11)9-10-4-2-1-3-5-10;;/h1-5,11,14H,6-9H2,(H2,13,16);2*1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride include a molecular weight of 255.75 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of new pyridine derivatives, including those related to the chemical structure of interest, to evaluate their antimicrobial activities. For instance, Patel et al. (2011) synthesized 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, which showed variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential of such compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Conformational Studies and Structural Analysis
Conformational behaviors and structural analysis of compounds structurally related to "1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride" have been a focus to understand their interactions and potential applications. Wodtke et al. (2018) conducted NMR-based investigations on acyl-functionalized piperazines, providing insights into their conformational behavior in solution, which is crucial for designing compounds with desired biological activities (Wodtke, Steinberg, Köckerling, Löser, & Mamat, 2018).
Anticancer Activity
The design and synthesis of novel compounds incorporating the piperazine structure have also been investigated for their potential anticancer activities. Mao et al. (2016) evaluated a series of hybrid compounds between benzofuran and N-aryl piperazine, finding that amide derivatives showed significant bioactivity against human tumor cell lines, indicating the importance of such structures in developing anticancer agents (Mao, Zheng, Lin, Hu, Wang, Wan, & Rao, 2016).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of compounds is crucial for drug development. Hvenegaard et al. (2012) studied the in vitro oxidative metabolism of a novel antidepressant, revealing the enzymes involved in its metabolism and providing a basis for predicting drug interactions and optimizing dosing regimens (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Safety and Hazards
properties
IUPAC Name |
1-benzylpiperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-12(16)11-8-14-6-7-15(11)9-10-4-2-1-3-5-10;;/h1-5,11,14H,6-9H2,(H2,13,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDQJRZKHRLPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)N)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)







![8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B1528512.png)
![2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528514.png)

